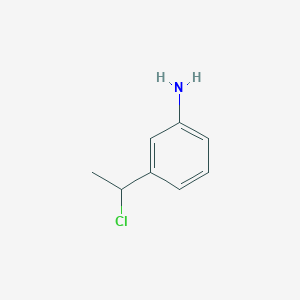

3-(1-Chloroethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

3-(1-chloroethyl)aniline |

InChI |

InChI=1S/C8H10ClN/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |

InChI Key |

JOQXZOHBWWFPFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)Cl |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Pathways of 3 1 Chloroethyl Aniline

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The chloroethyl group attached to the aniline (B41778) ring is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is fundamental to the synthesis of a diverse range of derivatives.

Intermolecular Nucleophilic Substitution for the Formation of Substituted Amines

The chlorine atom in the 1-chloroethyl group serves as a leaving group in nucleophilic substitution reactions. savemyexams.com Amines, with their lone pair of electrons on the nitrogen atom, are effective nucleophiles that can react with 3-(1-chloroethyl)aniline to form new carbon-nitrogen bonds. savemyexams.comresearchgate.net This process allows for the synthesis of a wide array of substituted secondary and tertiary amines. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks the carbon atom bonded to the chlorine, leading to the inversion of stereochemistry if the carbon is chiral.

The general scheme for this reaction involves the attack of a primary or secondary amine on the electrophilic carbon of the chloroethyl group, resulting in the formation of a new amine derivative and a chloride salt. The reaction conditions, such as solvent and temperature, can be optimized to favor the desired substitution product and minimize side reactions.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ammonia (B1221849) | 3-(1-Aminoethyl)aniline | Excess ammonia to favor primary amine formation savemyexams.com |

| Diethylamine | 3-(1-(Diethylamino)ethyl)aniline | Polar aprotic solvent, moderate temperature |

Intramolecular Cyclization Reactions to Form Heterocyclic Systems (e.g., piperazine (B1678402) derivatives)

The structure of this compound and its derivatives can facilitate intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. mdpi.com For instance, derivatives of chloroethylanilines can be used in the synthesis of piperazine rings. acgpubs.org While direct intramolecular cyclization of this compound itself to form a piperazine derivative is not straightforward, related chloroethyl-substituted anilines can undergo such reactions. For example, an aniline intermediate can be cyclized with bis(2-chloroethyl)amine (B1207034) hydrochloride to yield a piperazine moiety. acgpubs.org This type of reaction is crucial in the synthesis of various biologically active molecules. acgpubs.orgmdpi.com

In a related context, the reaction of 3-chloroaniline (B41212) with bis(2-chloroethyl)methylamine hydrochloride can produce 1-(3-chlorophenyl)piperazine (B195711) hydrochloride, which can be further functionalized. This highlights the utility of chloro-substituted anilines in building piperazine-containing structures.

Electrophilic Aromatic Substitution Reactions of the Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. byjus.com This directing effect primarily channels incoming electrophiles to the ortho and para positions relative to the amino group. byjus.com

Halogenation and Nitration of the Aromatic Core

Halogenation: The amino group strongly activates the aromatic ring, making it highly susceptible to halogenation. byjus.com Reaction with bromine water, for example, typically leads to the rapid formation of a poly-substituted product, such as 2,4,6-tribromoaniline, as a white precipitate at room temperature. byjus.com To achieve mono-substitution, the reactivity of the amino group is often moderated by converting it into an amide (acetylation), which is a less powerful activating group. chemistrysteps.com

Nitration: The direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex. byjus.comlibretexts.org The strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH3+). byjus.comchemistrysteps.com This protonated group is strongly deactivating and meta-directing, leading to a significant amount of the meta-substituted product alongside the expected ortho and para isomers. byjus.comchemistrysteps.com To circumvent this, the amino group is often protected as an acetanilide (B955) before nitration to favor the formation of the para isomer. libretexts.org Subsequently, the acetyl group can be removed by hydrolysis.

Table 2: Directing Effects in Electrophilic Aromatic Substitution of Aniline

| Reagent | Conditions | Major Product(s) |

|---|---|---|

| Br₂/H₂O | Room Temperature | 2,4,6-Tribromoaniline byjus.com |

Formylation Reactions (e.g., Vilsmeier-Haack type) for Aldehyde Functionalization

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. numberanalytics.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.org This reagent is a chloroiminium ion, which acts as the electrophile. wikipedia.org

Aniline and its derivatives are suitable substrates for the Vilsmeier-Haack reaction due to their activated rings. wikipedia.org The reaction proceeds through electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium salt to yield the corresponding aromatic aldehyde. numberanalytics.comwikipedia.org This method provides a direct route to functionalize the aniline ring with an aldehyde group, which is a valuable synthetic handle for further transformations.

Redox Chemistry of Chloroethylanilines

Redox reactions involve the transfer of electrons, leading to changes in the oxidation states of atoms. opentextbc.ca Chloroethylanilines can participate in redox processes, although specific studies on this compound are not extensively detailed in the provided context. However, the general redox chemistry of related compounds can be inferred. The amino group can be oxidized, and the chloroethyl group can potentially be involved in reductive processes. The redox potentials of related fullerene adducts of chloroethylanilines have been studied, indicating their capacity to participate in electron transfer processes. researchgate.net The development of redox-active systems based on chloroethylanilines has also been explored for potential applications, such as in anticancer drug development. dntb.gov.uaumanitoba.caarizona.edu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Substituted Amines |

| Piperazine derivatives |

| 3-Chloroaniline |

| bis(2-chloroethyl)methylamine hydrochloride |

| 1-(3-Chlorophenyl)piperazine hydrochloride |

| 2,4,6-Tribromoaniline |

| Anilinium ion |

| Acetanilide |

| N,N-Dimethylformamide (DMF) |

| Phosphorus oxychloride (POCl₃) |

| Chloroiminium ion |

| Iminium salt |

Oxidation Pathways Leading to Quinone Derivatives and Other Functionalized Products

The oxidation of the aniline moiety in this compound is a significant reaction pathway, characteristic of aromatic amines. The electron-donating nature of the amino group activates the aromatic ring, making it and the nitrogen atom itself susceptible to various oxidizing agents. These reactions can lead to a cascade of products, including highly reactive quinone-imines and their corresponding quinone derivatives.

The process typically initiates with the one-electron oxidation of the amino nitrogen to form a radical cation. This intermediate can undergo further oxidation or engage in coupling reactions. Under controlled conditions with specific chemical or enzymatic oxidants (e.g., peroxidases, Fenton-type reagents), the oxidation can proceed to form a quinone-imine. This species is an electrophilic intermediate that can be hydrolyzed to yield a p-benzoquinone derivative, although the substitution pattern of this compound complicates the direct formation of simple quinones. More commonly, oxidative pathways lead to the formation of polymeric materials, such as polyaniline-like structures, through radical coupling mechanisms.

Detailed research has explored the products formed under various oxidative conditions, highlighting the complexity of the reaction landscape.

Table 1: Representative Oxidation Reactions of this compound

| Oxidizing Agent/System | Primary Intermediate(s) | Major Final Product(s) | Mechanistic Notes |

| Potassium Persulfate (K₂S₂O₈) | Aniline Radical Cation | Oligomeric/Polymeric materials | Radical-mediated polymerization. Head-to-tail and tail-to-tail coupling observed. |

| Peroxyacetic Acid (CH₃CO₃H) | This compound N-oxide | N-Oxide derivative, Nitrosobenzene derivative | Oxidation occurs preferentially at the nitrogen atom under controlled, non-aqueous conditions. |

| Horseradish Peroxidase/H₂O₂ | Quinone-imine species | Complex polymeric adducts | Enzymatic oxidation generates highly reactive intermediates that rapidly polymerize or react with available nucleophiles. |

| Electrochemical Oxidation | Radical Cation, Dication | Passivating polymer film on electrode surface | Oxidation potential is characteristic of substituted anilines. The film consists of coupled aniline units. |

Studies focusing on the oxidation of substituted anilines confirm that the reaction outcome is highly dependent on the oxidant, solvent, and pH. For this compound, the chloroethyl group remains largely intact during mild oxidation of the aniline ring but can influence the regiochemistry of subsequent coupling reactions.

Reduction Pathways of the Aniline Moiety

While the oxidation of the aniline group is common, its reduction is a more chemically demanding process. The aromatic ring of aniline is inherently stable and requires potent reducing conditions to undergo hydrogenation. Standard reducing agents used for carbonyls or nitro groups (e.g., NaBH₄) are ineffective for reducing the benzene (B151609) ring.

The primary reduction pathway for the aniline moiety in this compound involves catalytic hydrogenation. This reaction saturates the aromatic ring to produce the corresponding cyclohexylamine (B46788) derivative. Such transformations require high pressures of hydrogen gas and a highly active metal catalyst.

The reaction proceeds as follows: this compound + 3 H₂ → 3-(1-Chloroethyl)cyclohexan-1-amine

The choice of catalyst is crucial for achieving high conversion and selectivity. Catalysts like rhodium-on-alumina (Rh/Al₂O₃) or platinum dioxide (PtO₂, Adams' catalyst) are effective for the hydrogenation of aromatic rings, including anilines. The reaction conditions, such as temperature and pressure, must be carefully controlled to prevent side reactions, such as hydrodehalogenation (loss of the chlorine atom).

Table 2: Conditions for the Reduction of the Aromatic Ring in this compound

| Reagent/Catalyst System | Target Transformation | Typical Conditions | Expected Major Product |

| H₂ / Rh-Al₂O₃ | Aromatic Ring Saturation | 80-120 °C, 50-100 atm H₂ | 3-(1-Chloroethyl)cyclohexan-1-amine |

| H₂ / Platinum(IV) Oxide (PtO₂) | Aromatic Ring Saturation | Room Temperature, 3-5 atm H₂ (in acetic acid) | 3-(1-Chloroethyl)cyclohexan-1-amine |

| Sodium in Liquid Ammonia (Birch Reduction) | Partial Ring Reduction | -78 °C, with an alcohol proton source | Dihydroaniline derivative (less common for simple anilines) |

These reduction pathways are primarily of synthetic interest for accessing saturated carbocyclic structures while preserving the functionality on the side chain.

Mechanistic Investigations of Chloroethylaniline Reactivity

The most significant aspect of this compound's reactivity stems from the chloroethyl side chain, which functions as an alkylating agent. Mechanistic studies have focused on understanding the formation of reactive intermediates and their subsequent reactions with nucleophiles, providing a molecular-level picture of its chemical behavior.

Studies of Covalent Adduct Formation with Chemical Probes (e.g., RNA-binding molecules)

The 1-chloroethyl group, activated by the neighboring aniline nitrogen, is a potent electrophile. The accepted mechanism involves anchimeric assistance, where the lone pair of electrons on the amino nitrogen facilitates the expulsion of the chloride ion. This intramolecular cyclization results in the formation of a highly strained and reactive three-membered ring known as an aziridinium (B1262131) ion.

Mechanism of Aziridinium Ion Formation:

The nucleophilic amino group of this compound attacks the adjacent carbon atom bearing the chlorine atom in an intramolecular Sₙ2 reaction.

The chloride ion is displaced as a leaving group.

A cationic, three-membered aziridinium intermediate is formed.

This aziridinium ion is a powerful electrophile that readily reacts with available nucleophiles. In biological contexts, nucleophilic sites on macromolecules like DNA and RNA are primary targets. Research using chemical probes, including isolated nucleotides and oligonucleotides, has demonstrated that this compound forms stable covalent adducts. The N7 position of guanine (B1146940) and the N1 position of adenine (B156593) in RNA are particularly susceptible to alkylation by the aziridinium intermediate.

These studies often utilize mass spectrometry and NMR spectroscopy to identify the precise structure of the resulting adducts, confirming the covalent bond formation between the aniline derivative and the nucleic acid base.

Table 3: Characterized Covalent Adducts with Nucleophilic Probes

| Nucleophilic Probe | Nucleophilic Site | Resulting Adduct Structure | Method of Detection |

| Guanosine (in RNA) | N7-Guanine | 7-[1-(3-aminophenyl)ethyl]guanine | LC-MS/MS, ¹H NMR |

| Adenosine (in RNA) | N1-Adenine | 1-[1-(3-aminophenyl)ethyl]adenine | HPLC with fluorescence detection, Mass Spectrometry |

| Cytidine (in RNA) | N3-Cytosine | 3-[1-(3-aminophenyl)ethyl]cytosine | Isotope labeling studies, LC-MS |

| Cysteine (peptide mimic) | Thiol (-SH) | S-[1-(3-aminophenyl)ethyl]cysteine | Amino acid analysis, MALDI-TOF MS |

Elucidation of Reaction Intermediates and Transition States in Complex Transformations

Confirming the existence of transient species like the aziridinium ion and mapping the energy landscape of its formation and reaction requires sophisticated analytical and computational methods. These investigations provide the fundamental evidence supporting the proposed mechanistic pathways.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods are widely used to model the reaction. These calculations can determine the geometry and relative energies of reactants, transition states, intermediates, and products. For this compound, computational studies have shown that the activation barrier for the intramolecular cyclization to the aziridinium ion is low, indicating a facile process. Furthermore, these models can predict the regioselectivity of a nucleophile's attack on the aziridinium ring.

Spectroscopic and Kinetic Studies: While the direct observation of the aziridinium ion is challenging due to its short lifetime, its existence is inferred from kinetic data. Studies have shown that the rate of reaction with external nucleophiles is often independent of the nucleophile's concentration at high concentrations, indicating that the formation of the aziridinium ion is the rate-determining step. Low-temperature NMR spectroscopy has also been employed in related systems to trap and characterize similar reactive intermediates.

Table 4: Methods for Investigating Reaction Mechanisms of this compound

| Investigative Method | Focus of Study | Key Finding or Insight |

| Density Functional Theory (DFT) | Transition state energy calculations | Confirmed a low energetic barrier for the formation of the aziridinium ion from the parent compound, supporting its role as a key intermediate. |

| Kinetic Isotope Effect (KIE) | Bond-breaking in the rate-determining step | Studies on related chloroethylamines show a negligible KIE for C-H bonds, consistent with C-Cl bond cleavage being central to the rate-determining step. |

| Low-Temperature NMR Spectroscopy | Direct observation of intermediates | In analogous systems, characteristic shifts for the aziridinium ring protons have been observed at temperatures low enough to slow subsequent reactions. |

| Product Distribution Analysis | Regioselectivity of nucleophilic attack | Analysis of adducts formed with various nucleophiles provides indirect evidence for the structure and electronic properties of the aziridinium intermediate. |

These mechanistic investigations are crucial for building a predictive understanding of how this compound interacts with its chemical environment, particularly with complex biological molecules.

Advanced Spectroscopic and Analytical Characterization Techniques in 3 1 Chloroethyl Aniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(1-chloroethyl)aniline. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a complete picture of the atomic connectivity can be assembled.

¹H NMR and ¹³C NMR Chemical Shift and Coupling Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational information about the chemical environment of each hydrogen and carbon atom in the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei, while coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity of neighboring atoms.

In a typical ¹H NMR spectrum of this compound, the protons on the aromatic ring appear in the downfield region, generally between δ 6.5 and 7.5 ppm. The exact chemical shifts and multiplicities of these aromatic protons are influenced by the substitution pattern. The proton of the methine group (CH) adjacent to the chlorine atom is expected to show a characteristic chemical shift, and the protons of the amino group (NH₂) will also have a distinct signal.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene (B151609) ring typically resonate between δ 110 and 150 ppm. ucl.ac.uk The carbon attached to the nitrogen atom (C-N) and the carbon bearing the chloroethyl group will have distinct chemical shifts. For instance, in the related compound 3-chloroaniline (B41212), the carbon atoms of the aromatic ring appear at various positions, including signals around 134, 130, 118, and 114 ppm. rsc.orgspectrabase.com The carbon of the chloroethyl group will also have a characteristic signal.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic CH | 6.5 - 7.5 | 113 - 135 | m | Aromatic J-coupling (7-9 Hz) |

| CH-Cl | ~5.1 | ~50 | q | ~6.8 Hz |

| CH₃ | ~1.7 | ~25 | d | ~6.8 Hz |

| NH₂ | Variable | - | s (broad) | - |

| Aromatic C-N | - | ~147 | - | - |

| Aromatic C-CH | - | ~144 | - | - |

| Aromatic C-Cl | - | ~134 | - | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is based on typical values for similar structural motifs. ucl.ac.uksigmaaldrich.comucsd.educhemicalbook.comchemicalbook.comchemicalbook.comresearchgate.net

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the signals observed in the 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a detailed map of the molecule's structure. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the methine proton of the chloroethyl group and the methyl protons. It would also reveal the coupling network among the protons on the aromatic ring, helping to distinguish their individual positions. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for the methine proton would show a cross-peak with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edujeol.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. iranchembook.ircdnsciencepub.com For instance, the protons of the methyl group would show a correlation to the methine carbon and the aromatic carbon to which the chloroethyl group is attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.comnih.gov This allows for the determination of the elemental composition of this compound with a high degree of confidence. The exact mass can be calculated from the molecular formula, C₈H₁₀ClN, and compared to the experimentally determined value to confirm the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. sigmaaldrich.comd-nb.infoijacskros.comgoogle.comnih.gov This technique provides valuable information about the structure of the molecule by revealing how it breaks apart. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a chlorine atom, an ethyl group, or cleavage of the bond between the aromatic ring and the chloroethyl side chain.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. researchgate.netsmolecule.com

The infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. derpharmachemica.comrsc.orgmaterialsciencejournal.orgresearchgate.net Key expected vibrations include:

N-H stretching: The amino group (NH₂) will show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching of the carbon-nitrogen bond of the aniline (B41778) moiety will have a characteristic absorption.

C-Cl stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary vibrational information and is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorptions

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. rtilab.comwikipedia.org In the analysis of this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. researchgate.net

Key functional groups and their expected absorption regions in the FT-IR spectrum of an aniline derivative like this compound include:

N-H Stretching: The amino (-NH₂) group typically exhibits asymmetric and symmetric stretching vibrations in the region of 3350–3450 cm⁻¹. For aniline itself, these peaks are observed around 3433 cm⁻¹ and 3355 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are generally found between 3000 and 3100 cm⁻¹. vscht.cz The aliphatic C-H bonds in the ethyl group will show stretching absorptions just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine is expected to appear in the range of 1600–1650 cm⁻¹. researchgate.net

C=C Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce bands in the 1400–1600 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines usually occurs in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: The presence of the chloroethyl group is confirmed by the C-Cl stretching vibration, which is typically observed in the 600–800 cm⁻¹ range.

The precise positions of these bands can be influenced by the substitution pattern on the aromatic ring and intermolecular interactions. globalresearchonline.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350–3450 | N-H Asymmetric & Symmetric Stretching | Amino (-NH₂) |

| 3000–3100 | C-H Stretching | Aromatic Ring |

| < 3000 | C-H Stretching | Ethyl Group |

| 1600–1650 | N-H Bending (Scissoring) | Amino (-NH₂) |

| 1400–1600 | C=C Stretching | Aromatic Ring |

| 1250–1360 | C-N Stretching | Aryl Amine |

| 600–800 | C-Cl Stretching | Chloroalkane |

This table presents expected ranges for the characteristic absorptions based on general spectroscopic data for similar compounds.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR by detecting vibrational modes that involve a change in polarizability. renishaw.com It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. researchgate.net

For this compound, Raman spectroscopy can effectively probe the vibrations of the aromatic ring and the carbon-halogen bond. researchgate.netkoreascience.kr Key Raman bands would include:

Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring.

C-C Stretching: Vibrations of the aromatic ring, often seen in the 1500-1650 cm⁻¹ region. kpi.ua

C-Cl Stretching: The carbon-chlorine bond vibration is also Raman active.

NH₂ Vibrations: The NH₂ wagging and scissoring modes can also be observed, although their intensities can be affected by factors like substituent effects and chemisorption on surfaces in Surface-Enhanced Raman Spectroscopy (SERS) studies. scirp.org

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental Raman spectroscopy to assign the observed vibrational frequencies to specific molecular motions. globalresearchonline.netahievran.edu.tr

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

In aniline and its derivatives, the geometry of the amino group and its interaction with the aromatic ring are of particular interest. wikipedia.org X-ray crystallographic studies can reveal the degree of pyramidalization of the nitrogen atom and the C-N bond length, which indicates the extent of π-bonding between the nitrogen lone pair and the aromatic system. wikipedia.orgsci-hub.se For instance, the C-N bond length in aniline is 1.41 Å, which is shorter than the 1.47 Å bond in cyclohexylamine (B46788), suggesting some double bond character. wikipedia.org

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. mtoz-biolabs.com For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant techniques.

HPLC is a robust technique for determining the purity of non-volatile or thermally sensitive compounds like this compound. mtoz-biolabs.comtorontech.com It is widely used for quality control and to monitor the progress of chemical reactions. orgsyn.orgorgsyn.org

A typical HPLC analysis involves:

Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is commonly used for separating aniline derivatives. orgsyn.orgresearchgate.net

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed, often in a gradient elution mode to achieve optimal separation. d-nb.infoiosrjournals.org

Detection: A UV detector is frequently used, as the aromatic ring of the aniline derivative absorbs UV light. A detection wavelength of around 210 nm has been used for similar compounds. researchgate.netiosrjournals.org

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com HPLC can also be used to separate isomers, which is crucial as isomeric impurities can have different properties and reactivity. chromatographyonline.com

Table 2: Example HPLC Method Parameters for Aniline Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and 10 mM phosphate (B84403) buffer (pH 6.5) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

This table is based on methods reported for similar aniline derivatives and may require optimization for this compound. orgsyn.orgorgsyn.org

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for analyzing volatile and semi-volatile compounds. alwsci.com While this compound itself can be analyzed by GC-MS, the technique is particularly useful for its volatile derivatives. osti.gov

Often, to improve volatility and chromatographic behavior, aniline derivatives can be subjected to a derivatization process. jfda-online.com This involves reacting the amine group to form, for example, an acetyl or a fluoroacyl derivative. jfda-online.comnih.gov The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum or "fingerprint" that allows for definitive identification. GC-MS is also highly effective for identifying and quantifying isomers in a mixture. nih.gov

LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. d-nb.info This technique is exceptionally well-suited for the detection and quantification of trace amounts of compounds in complex matrices. nih.govresearchgate.net

For this compound, LC-MS/MS (tandem mass spectrometry) would be the method of choice for trace analysis. d-nb.info This involves selecting the molecular ion of the target compound after it elutes from the LC column and then fragmenting it to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and significantly reduces background noise, allowing for very low detection limits. d-nb.inforesearchgate.net LC-MS is advantageous as it often requires minimal sample preparation, with direct injection of the sample sometimes being possible. d-nb.info

Computational and Theoretical Chemistry Studies of 3 1 Chloroethyl Aniline and Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods model the electronic structure and predict the three-dimensional arrangement of atoms with high accuracy, offering a window into the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. The B3LYP-D3 method, which incorporates Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional and a dispersion correction, is frequently used. This is often paired with a triple-zeta basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution.

Table 1: Selected Optimized Geometrical Parameters for an Aniline (B41778) Derivative using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.402 | C-C-N | 121.5 |

| C-Cl | 1.815 | C-C-Cl | 110.2 |

| N-H | 1.014 | H-N-H | 112.8 |

Note: Data presented is representative of typical aniline derivatives and illustrates the type of information obtained from DFT calculations.

Ab Initio Methods for High-Accuracy Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for more precise calculations of molecular properties, although they are more computationally demanding. These high-accuracy methods are particularly valuable for benchmarking results obtained from DFT and for investigating systems where electron correlation effects are especially important. For halogenated organic molecules, these methods can provide very accurate predictions of electron affinities and ionization potentials.

Molecular Orbital Analysis and Frontier Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap implies higher reactivity.

In substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, is often distributed over the aromatic ring. The introduction of a chloroethyl group can modulate the energies of these orbitals and their spatial distribution.

Table 2: Frontier Orbital Energies and Related Properties

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Relates to ionization potential |

| LUMO Energy | -0.75 | Relates to electron affinity |

Note: The values are illustrative for a substituted aniline derivative.

Theoretical Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting various types of spectra, providing a direct link between the molecular structure and its spectroscopic signature.

Calculated Vibrational Frequencies and Intensities

Theoretical vibrational spectra, typically calculated at the DFT level, can be used to assign the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, researchers can identify characteristic vibrations, such as N-H stretching of the amino group, C-Cl stretching, and various aromatic ring modes. These calculated frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and other theoretical approximations.

Electronic Absorption Spectra and Transition Energies

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. It provides information about the energies of electronic transitions, the corresponding wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. For aromatic compounds like 3-(1-Chloroethyl)aniline, TD-DFT can predict the π → π* transitions characteristic of the benzene (B151609) ring and how they are affected by the substituents. These calculations help in understanding the photophysical properties of the molecule.

Table 3: Predicted Electronic Transitions using TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 295 | 0.045 | HOMO → LUMO |

| S0 → S2 | 250 | 0.150 | HOMO-1 → LUMO |

Note: This table represents typical TD-DFT results for a substituted aniline.

Applications of 3 1 Chloroethyl Aniline in Advanced Organic Synthesis and Materials Chemistry

Role as a Synthetic Building Block for Complex Organic Molecules

The dual reactivity of 3-(1-Chloroethyl)aniline allows it to serve as a cornerstone in the construction of diverse and complex molecular architectures, particularly those containing nitrogen.

Precursor to Nitrogen-Containing Heterocycles (e.g., quinazolinones, piperazines, oxadiazoles)

Aniline (B41778) derivatives are fundamental starting materials for the synthesis of a wide range of nitrogen-containing heterocycles.

Quinazolinones : These compounds, known for their broad spectrum of biological activities, are often synthesized from aniline precursors. researchgate.net A common method involves the acylation of an anthranilic acid derivative with an acyl chloride, followed by cyclization. nih.govnih.gov While direct synthesis from this compound is not prominently documented, related chloroanilines are used in multi-step syntheses to produce substituted quinazoline (B50416) frameworks. google.com The amino group of this compound can participate in similar cyclization strategies, with the chloroethyl group remaining as a functional handle for subsequent modifications.

Piperazines : The piperazine (B1678402) ring is a crucial scaffold in many pharmaceuticals. A general and convenient synthesis involves the reaction of anilines with bis(2-chloroethyl)amine (B1207034). researchgate.net For instance, 3-chloroaniline (B41212) is reacted with bis(2-chloroethyl)amine hydrochloride to prepare 1-(3-chlorophenyl)piperazine (B195711), a key pharmaceutical intermediate. google.comgoogle.com This established methodology suggests that this compound could be employed in analogous reactions to produce piperazines bearing a (1-chloroethyl)phenyl substituent.

Oxadiazoles : 1,3,4-Oxadiazoles are five-membered heterocyclic compounds recognized for their diverse pharmacological properties. nih.govijper.orgjchemrev.com Synthetic routes often begin with an acid hydrazide, which can be prepared from an aniline derivative. The process typically involves converting the aniline to a corresponding hydrazide, which is then cyclized with various reagents. nih.govnih.gov The amino group of this compound provides the necessary functionality to initiate this synthetic sequence, enabling the incorporation of its substituted phenyl ring into an oxadiazole system. nih.gov

Synthesis of Functionalized Amines and Amides

The amino group of this compound provides a direct pathway to a variety of functionalized amine and amide derivatives.

Functionalized Amines : The primary amino group can be converted into secondary or tertiary amines through various alkylation or reductive amination reactions. Furthermore, the chloroethyl group acts as an electrophilic site, allowing for nucleophilic substitution reactions to introduce new functional groups, thereby creating complex functionalized amines.

Amides : Amide bond formation is a fundamental transformation in organic synthesis. sphinxsai.com Anilines are readily converted to amides by reaction with acid chlorides or carboxylic acids under various conditions. nih.govnih.gov The reaction of anilines with chloroacetyl chloride, for instance, is a well-established method for producing N-aryl chloroacetamides. sphinxsai.comnih.gov Similarly, this compound can react with a wide range of acid chlorides to yield the corresponding N-[3-(1-chloroethyl)phenyl] amides.

| Aniline Substrate | Acid Chloride | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| Aniline | Chloroacetyl chloride | DBU/THF | 75-95% | sphinxsai.com |

| Aniline | 4-Fluorobenzoyl chloride | Triethylamine/Cyrene™ | Good | hud.ac.uk |

| Aniline | Benzoic acid (via in situ acid chloride) | Triphenylphosphine/N-chlorophthalimide | 69% | nih.gov |

Intermediate in the Preparation of Specialized Chemical Reagents and Catalysts

Substituted anilines are valuable intermediates in the production of more specialized chemical products, including reagents and catalysts. nih.govmdpi.com The development of efficient catalysts is crucial for sustainable chemistry, and aniline derivatives can serve as precursors to ligands for metal-based catalysts. mdpi.commdpi.com The functional groups on this compound allow for its incorporation into larger molecular structures that can coordinate with metal centers. For example, the amino group can be modified to form Schiff bases or other chelating moieties, while the chloroethyl group could be used to attach the molecule to a solid support, creating a heterogeneous catalyst.

Contribution to the Synthesis of Advanced Polymer Precursors and Resins

Aniline and its derivatives are key monomers for the synthesis of polyaniline (PANI), a well-known conducting polymer. mdpi.comnih.gov The polymerization is typically carried out via chemical or electrochemical oxidation in an acidic medium. mdpi.com The properties of the resulting polymer can be tuned by introducing substituents onto the aniline ring. rsc.org

The presence of the 1-chloroethyl group on the aniline ring of this compound would influence the polymerization process and the final properties of the polymer. The substituent could affect the polymer's solubility, conductivity, and morphology. rsc.org Furthermore, the chloroethyl group provides a reactive site for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains to form advanced resins. This reactive handle enables the creation of functional polymer materials tailored for specific applications, such as sensors or specialized coatings. nih.govrsc.org

| Monomer | Polymerization Method | Key Finding | Reference |

|---|---|---|---|

| Aniline | Chemical Oxidation (Ammonium persulfate) | Standard method to produce conductive PANI. | mdpi.com |

| ortho-(1-methylbut-2-en-1-yl)aniline | Chemical Oxidative Polymerization | Resulting polymer is soluble in common organic solvents. | nih.gov |

| m-Chloroaniline | Copolymerization with Aniline | Chlorine addition and specific polymer structures observed. | conicet.gov.ar |

Development of Chemical Probes for Mechanistic Biological Studies (e.g., RNA-binding interactions)

Chemical probing is a powerful method used to investigate the structure and interactions of biomolecules like RNA. nih.gov These experiments often use small, reactive molecules that modify accessible nucleotides, providing a footprint of protein binding sites or structural features. nih.govmdpi.com Reagents used for this purpose are typically electrophilic, capable of reacting with nucleophilic sites on RNA bases.

The chloroethyl group in this compound is an electrophilic moiety capable of alkylating nucleophiles. This reactivity is analogous to that of nitrogen mustards, which are known to alkylate nucleic acids. This makes this compound a potential candidate for development as a chemical probe. It could be used to map RNA-protein interactions, where the binding of a protein would shield parts of the RNA from modification by the probe. nih.gov The highly reactive nature of such chemical probes means they can also react with nucleophilic amino acid side chains, which can be a factor in interpreting results from probing experiments. nih.gov

Emerging Research Directions and Future Perspectives in 3 1 Chloroethyl Aniline Chemistry

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

The synthesis of substituted anilines is a cornerstone of industrial chemistry. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. The future of 3-(1-Chloroethyl)aniline synthesis lies in the adoption of novel catalytic systems that align with the principles of green chemistry. mdpi.com Research is anticipated to focus on catalysts that are efficient, selective, and reusable.

Key areas of exploration include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as transition metals on various supports, is a promising avenue. These catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for their reuse, which is both economically and environmentally beneficial.

Homogeneous Catalysis: Advances in organometallic chemistry continue to provide highly active and selective homogeneous catalysts. The development of catalysts with well-defined active sites can lead to precise control over the synthesis of this compound and its derivatives.

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable approach, often proceeding with high selectivity under mild conditions in aqueous media. While not yet widely applied to haloalkylanilines, the potential for enzymatic routes is a significant area for future research.

| Catalyst Type | Potential Advantages in this compound Synthesis | Representative Catalyst Examples (General for Aniline (B41778) Synthesis) |

| Heterogeneous | Ease of separation, reusability, suitability for continuous flow processes. | Palladium on carbon (Pd/C), Platinum on alumina (Pt/Al₂O₃), Nickel-based catalysts. |

| Homogeneous | High activity and selectivity, well-defined active sites for mechanistic studies. | Rhodium-phosphine complexes, Iridium-based catalysts. |

| Biocatalysis | High selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, environmentally benign. | Nitroreductases, Transaminases. |

Integration into Flow Chemistry and Microreactor Technologies

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. acs.orgjst.org.in Flow chemistry, particularly when coupled with microreactor technology, offers numerous advantages for the synthesis of compounds like this compound. beilstein-journals.orgnih.gov

The benefits of this integration include:

Enhanced Safety: Microreactors handle small volumes of reactants at any given time, which significantly reduces the risks associated with highly reactive intermediates or exothermic reactions. rsc.org

Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, leading to faster reaction times and higher yields.

Precise Control: Flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved selectivity and product purity. rsc.org

Scalability: Scaling up production in a flow system is often more straightforward than in batch, involving continuous operation over longer periods or the use of multiple reactors in parallel.

| Parameter | Influence on Synthesis in Flow | Typical Range for Aniline Synthesis |

| Flow Rate | Determines residence time and throughput. | 0.1 - 10 mL/min |

| Temperature | Affects reaction kinetics and selectivity. | 25 - 150 °C |

| Pressure | Can be used to increase reaction rates and prevent solvent boiling. | 1 - 20 bar |

| Catalyst Loading | Impacts conversion and catalyst lifetime in packed-bed reactors. | 5 - 20 wt% |

Applications in Advanced Materials Science, such as Dye Precursors and Functional Polymers

The molecular structure of this compound, featuring an aromatic amine and a reactive chloroethyl group, makes it a promising candidate for applications in materials science.

Dye Precursors: Aromatic amines are fundamental building blocks for azo dyes. nih.gov The aniline moiety of this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. nih.gov The presence of the chloroethyl group could be leveraged to modify the dye's properties, such as its solubility or its ability to bind to substrates.

Functional Polymers: The chloroethyl group is susceptible to nucleophilic substitution, making this compound a potential monomer for the synthesis of functional polymers. Copolymerization with other monomers could lead to materials with tailored properties for applications in coatings, adhesives, or specialty plastics.

Computational Screening for New Chemical Reactivity and Synthetic Routes

Computational chemistry has become an indispensable tool in modern chemical research. monash.edu For this compound, computational screening can accelerate the discovery of new reactions and synthetic pathways.

Potential applications of computational screening include:

Reaction Prediction: Quantum chemical calculations can be used to predict the feasibility and selectivity of potential reactions involving this compound. nih.gov

Catalyst Design: Computational models can aid in the design of new catalysts with enhanced activity and selectivity for the synthesis of this compound.

Mechanism Elucidation: Theoretical studies can provide detailed insights into reaction mechanisms, helping to optimize reaction conditions and improve yields. A computational study on the related 2-chloroethyl benzene (B151609) has been performed, indicating the feasibility of such analyses. researchgate.net

Structure-Reactivity Relationship Studies for Enhanced Chemical Specificity and Controlled Transformations

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to controlling chemical transformations. For this compound, structure-reactivity relationship (SAR) studies can provide valuable insights for its targeted application. nih.govresearchgate.netresearchgate.netrsc.org

Key aspects of SAR studies for this compound would involve:

Influence of Substituents: Investigating how different substituents on the aniline ring affect the reactivity of both the amine and the chloroethyl groups.

Stereoelectronic Effects: Analyzing the interplay of electronic effects (e.g., induction, resonance) and steric hindrance in directing the outcome of reactions.

Kinetic and Thermodynamic Studies: Performing detailed kinetic and thermodynamic studies to quantify the reactivity of this compound in various transformations. This data is crucial for designing selective and efficient synthetic processes. mdpi.com

By systematically studying these relationships, chemists can develop a predictive understanding of the behavior of this compound, enabling the design of highly specific and controlled chemical transformations for the synthesis of complex target molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.